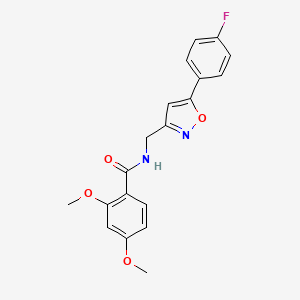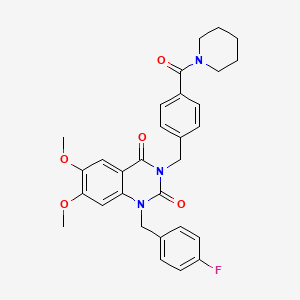
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H30FN3O5 and its molecular weight is 531.584. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Activity
The 2,4-diaminoquinazoline class, closely related to the specified compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Systematic evaluations of the series have led to the identification of key structural components essential for potency, including the benzylic amine at the 4-position and the piperidine at the 2-position. A representative compound from this series demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, suggesting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Green Chemistry in Synthesis
An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives, closely related to the compound , has been developed using carbon dioxide with cesium carbonate as a catalyst. This protocol highlights the importance of environmentally friendly methodologies in the synthesis of complex molecules, potentially including the synthesis of the specified compound. The reaction conditions, such as the influence of bases, solvent, temperature, CO2 pressure, and reaction time, were systematically investigated to optimize the synthesis process (Patil et al., 2008).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on compounds with structural similarities to the specified quinazoline derivative. For instance, the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was investigated through X-ray diffraction studies. Such studies are crucial for understanding the conformational dynamics and intermolecular interactions that may influence the biological activities of these compounds (Manjunath et al., 2011).
Mechanistic Insights through Ultrasound-Assisted Synthesis
The ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones provides mechanistic insights that could be applicable to the synthesis and functionalization of the specified compound. This novel synthetic approach underlines the potential for using ultrasound to facilitate complex organic reactions, offering a path to discovering new reactivity patterns and optimizing synthetic routes for compounds with significant biological activities (Chen et al., 2016).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCQOQYEKZTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

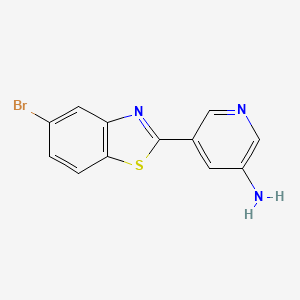
![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)
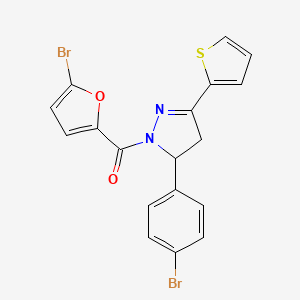
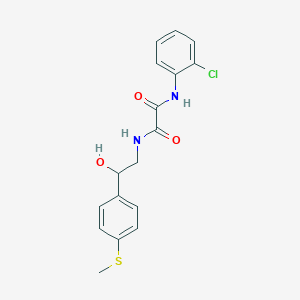
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)
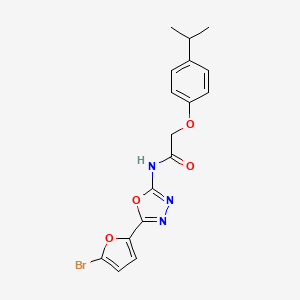
![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)
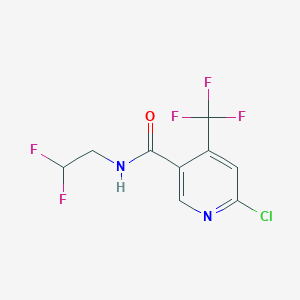
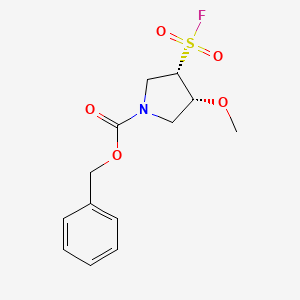
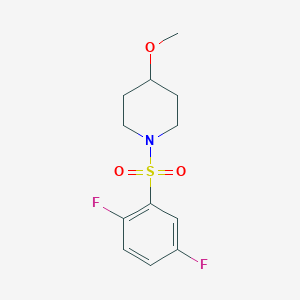
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)
